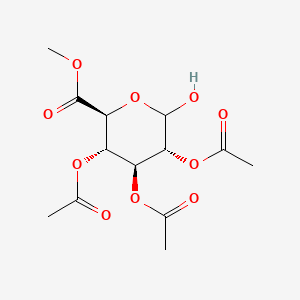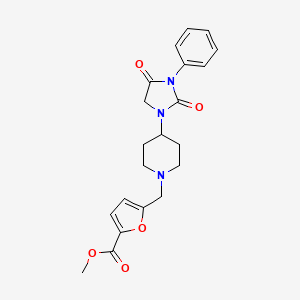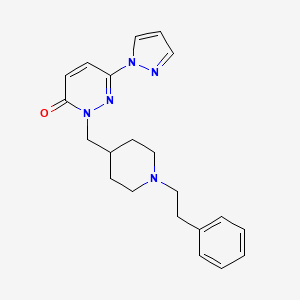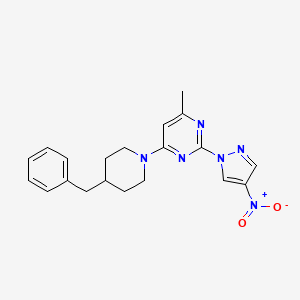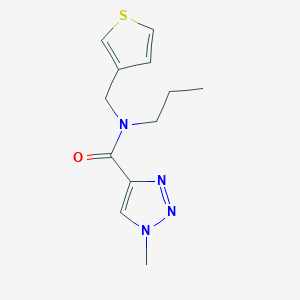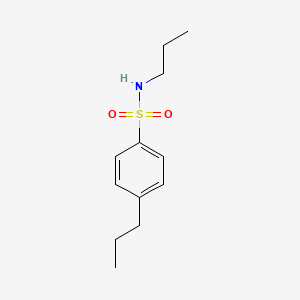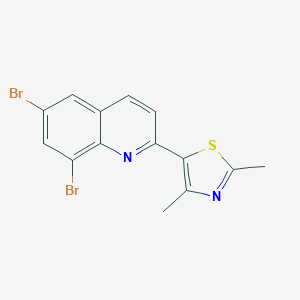
6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline (DBTQ) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring containing both nitrogen and sulfur atoms. It has been used in the synthesis of other compounds and as a reagent in organic synthesis. It has also been used in the development of drug delivery systems, as a drug component in some medications, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives, which include your compound, have been found to exhibit antioxidant properties . These compounds can neutralize free radicals, which are harmful to biological systems, thereby preventing oxidative stress-related diseases.
Analgesic and Anti-inflammatory Applications
Thiazole derivatives have also been reported to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new drugs for pain and inflammation management.
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against drug-resistant pathogens.
Antiviral Applications
Some thiazole derivatives have demonstrated antiviral properties . They could be explored further for the development of new antiviral drugs.
Diuretic Applications
Thiazole derivatives have been found to have diuretic effects . They could be used in the treatment of conditions like hypertension and edema where increased urine production is beneficial.
Neuroprotective Applications
Thiazole derivatives have shown neuroprotective effects . They could be used in the development of drugs for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Applications
Thiazole derivatives have demonstrated antitumor or cytotoxic properties . They could be used in the development of new anticancer drugs.
Industrial Applications
Thiazole derivatives have broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Safety and Hazards
Wirkmechanismus
Quinolines
are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known to have various biological activities and are used in medicinal chemistry for their antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Thiazoles
, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
The mechanism of action of a compound depends on its structure and the functional groups it contains. In general, these compounds might interact with various enzymes, receptors, or other proteins in the body, leading to changes in cellular functions .
The biochemical pathways affected by these compounds would depend on their specific targets. For instance, if a compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the pathway, leading to changes in the production of certain metabolites .
The result of action of these compounds at the molecular and cellular level could include changes in cell signaling, gene expression, or cellular metabolism, depending on their specific targets .
The action environment can greatly influence the efficacy and stability of these compounds. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets .
Eigenschaften
IUPAC Name |
5-(6,8-dibromoquinolin-2-yl)-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2S/c1-7-14(19-8(2)17-7)12-4-3-9-5-10(15)6-11(16)13(9)18-12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSKYXGSULHMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)

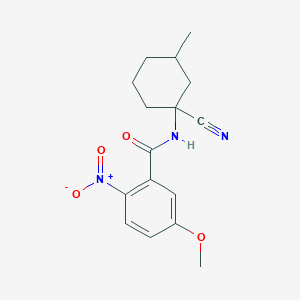
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)
